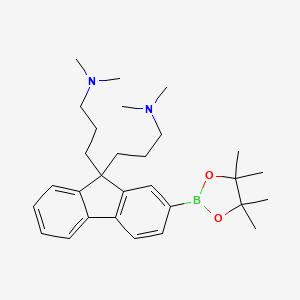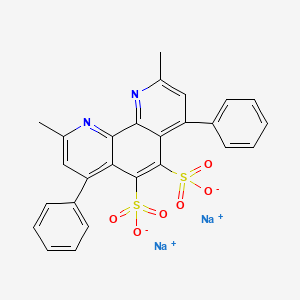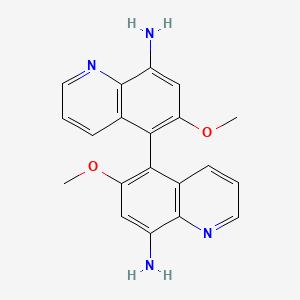
8,8'-Diamino-6,6'-dimethoxy-5,5'-biquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline: is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.382 g/mol It is characterized by the presence of two amino groups and two methoxy groups attached to a biquinoline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivatives.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used to substitute the methoxy groups under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 8,8’-Diamino-6,6’-dihydroxy-5,5’-biquinoline
- 8,8’-Diamino-6,6’-dimethyl-5,5’-biquinoline
- 8,8’-Diamino-6,6’-difluoro-5,5’-biquinoline
Uniqueness
8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Propiedades
Fórmula molecular |
C20H18N4O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
5-(8-amino-6-methoxyquinolin-5-yl)-6-methoxyquinolin-8-amine |
InChI |
InChI=1S/C20H18N4O2/c1-25-15-9-13(21)19-11(5-3-7-23-19)17(15)18-12-6-4-8-24-20(12)14(22)10-16(18)26-2/h3-10H,21-22H2,1-2H3 |
Clave InChI |
YEADNPPDXCBBDY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)N)N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


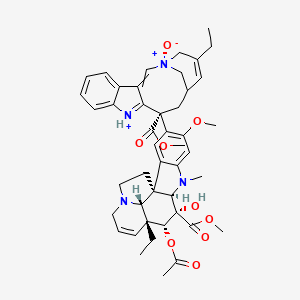
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
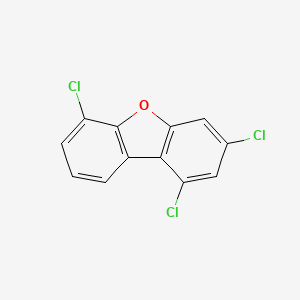
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)


![6-isothiocyanatospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one](/img/structure/B13409463.png)

